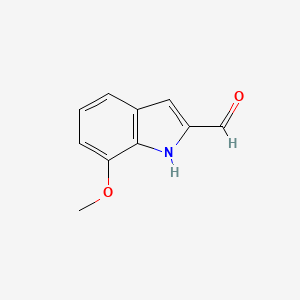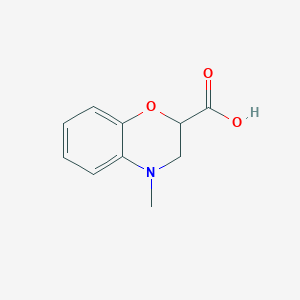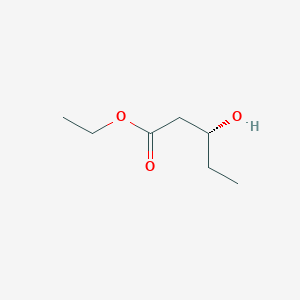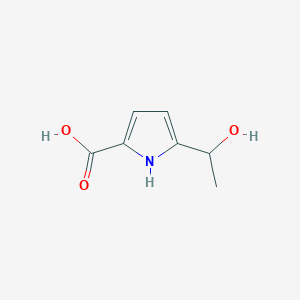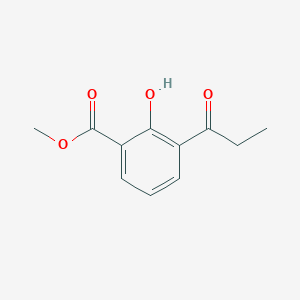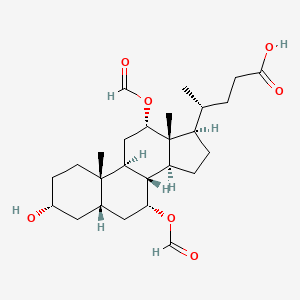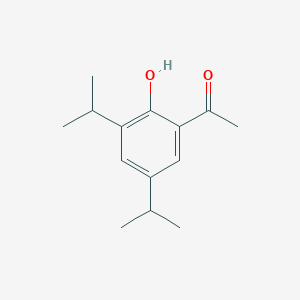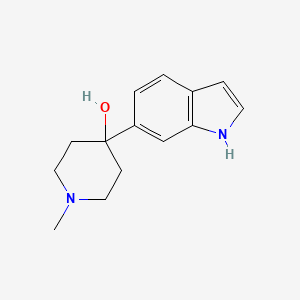
4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol
描述
4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol, commonly known as MIPT, is a psychoactive drug belonging to the tryptamine family. It is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. MIPT is a potent agonist of the serotonin receptor, which plays a key role in regulating mood, appetite, and sleep.
作用机制
The mechanism of action of MIPT is primarily through the activation of serotonin receptors, particularly the 5-HT2A receptor. MIPT binds to the receptor and activates a signaling cascade that leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This results in the modulation of various physiological and psychological processes, including mood, perception, and cognition.
生化和生理效应
MIPT has been shown to have various biochemical and physiological effects, particularly in relation to the central nervous system. It has been shown to induce visual hallucinations, alter mood and perception, and enhance creativity and problem-solving abilities. MIPT has also been shown to have neuroprotective effects, particularly in relation to stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of using MIPT in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a potent research tool for investigating the role of serotonin receptors in various physiological and pathological conditions. However, one of the limitations of using MIPT is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on MIPT. One area of research is the development of novel serotonin receptor agonists that have greater selectivity and potency than MIPT. Another area of research is the investigation of the potential therapeutic applications of MIPT, particularly in relation to neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of MIPT, particularly in relation to its potential for abuse and addiction.
Conclusion:
In conclusion, MIPT is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. It is a potent agonist of the serotonin receptor, which plays a key role in regulating mood, appetite, and sleep. MIPT has been used as a research tool to investigate the role of serotonin receptors in various physiological and pathological conditions. MIPT has also been shown to have various neuroprotective effects, particularly in relation to stroke and traumatic brain injury. However, further research is needed to fully understand the potential therapeutic applications and long-term effects of MIPT.
科学研究应用
MIPT has been extensively studied for its various scientific research applications. It is commonly used as a research tool to investigate the role of serotonin receptors in various physiological and pathological conditions. MIPT has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. MIPT has also been used to study the effects of serotonin receptor agonists on the visual system, particularly in relation to visual perception and hallucinations.
属性
IUPAC Name |
4-(1H-indol-6-yl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-8-5-14(17,6-9-16)12-3-2-11-4-7-15-13(11)10-12/h2-4,7,10,15,17H,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYXBPUYUUKOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC3=C(C=C2)C=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436040 | |
| Record name | 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol | |
CAS RN |
321744-84-7 | |
| Record name | 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



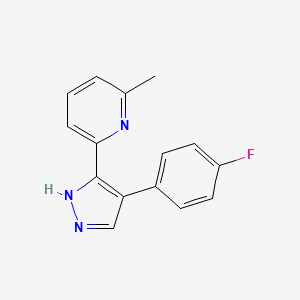
![1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1610027.png)
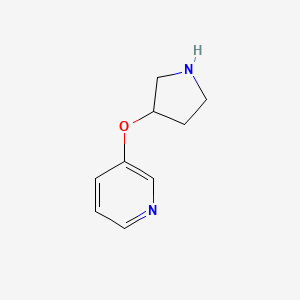
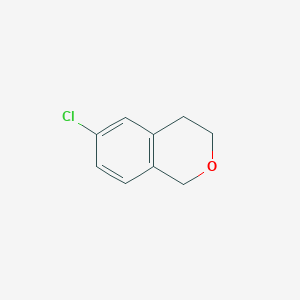
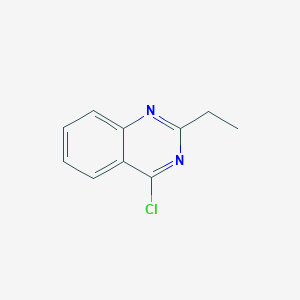
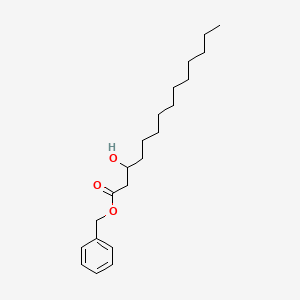
![Furo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1610036.png)
